molecular formula C11H14BrFO B8450278 1-(4-Bromo-2-fluorophenyl)pentanol

1-(4-Bromo-2-fluorophenyl)pentanol

Cat. No. B8450278
M. Wt: 261.13 g/mol
InChI Key: RFDOTTUPKXBZMV-UHFFFAOYSA-N
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Patent
US05334716

Procedure details

A solution of butylmagnesium bromide was prepared in the usual manner with diethyl ether (5 ml), magnesium (111 mg) and 1-bromobutane (624 mg). A solution of 4-bromo-2-fluorobenzaldehyde (925 mg) in diethyl ether (5 ml) was added dropwise to the Grignard solution. After the addition was completed, the reaction mixture was stirred for 30 minutes at room temperature. The reaction was quenched with aqueous ammonium chloride and the organic layer was separated, washed with water and brine, dried over magnesium sulfate and concentrated. The residue was chromatographed on silica gel column eluting with a mixture of hexane and ethyl acetate (85:15) to give 1-(4-bromo-2-fluorophenyl)pentanol (635 mg) as an oil.
Quantity
111 mg
Type
reactant
Reaction Step One
Quantity
624 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
925 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mg:1].Br[CH2:3][CH2:4][CH2:5][CH3:6].[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[C:10]([F:16])[CH:9]=1>C(OCC)C>[CH2:3]([Mg:1][Br:7])[CH2:4][CH2:5][CH3:6].[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]([OH:13])[CH2:3][CH2:4][CH2:5][CH3:6])=[C:10]([F:16])[CH:9]=1

Inputs

Step One
Name
Quantity
111 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
624 mg
Type
reactant
Smiles
BrCCCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
925 mg
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel column
WASH
Type
WASH
Details
eluting with a mixture of hexane and ethyl acetate (85:15)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)[Mg]Br
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(CCCC)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 635 mg
YIELD: CALCULATEDPERCENTYIELD 106.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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